2-((Thiazol-5-ylmethyl)thio)ethanamine

Description

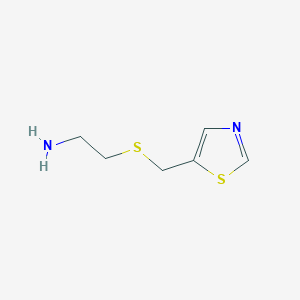

2-((Thiazol-5-ylmethyl)thio)ethanamine is a sulfur-containing heterocyclic compound featuring a thiazole ring linked via a methylthio group to an ethanamine backbone. Thiazole derivatives are pharmacologically significant due to their structural versatility, enabling interactions with biological targets such as enzymes and receptors .

Key structural attributes include:

- Thiazole ring: A five-membered aromatic ring with nitrogen and sulfur atoms, contributing to electron-rich properties and hydrogen-bonding capabilities.

- Methylthio (-SCH2-) linker: Enhances lipophilicity and metabolic stability compared to oxygen-based linkers.

- Ethanamine moiety: A primary amine group that can participate in salt formation (e.g., dihydrochloride derivatives) or serve as a handle for further functionalization .

Properties

CAS No. |

62174-88-3 |

|---|---|

Molecular Formula |

C6H10N2S2 |

Molecular Weight |

174.3 g/mol |

IUPAC Name |

2-(1,3-thiazol-5-ylmethylsulfanyl)ethanamine |

InChI |

InChI=1S/C6H10N2S2/c7-1-2-9-4-6-3-8-5-10-6/h3,5H,1-2,4,7H2 |

InChI Key |

NOEMOUFBSZLXIZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC=N1)CSCCN |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes structurally related compounds and their key differences:

Key Observations :

Physical and Chemical Properties

| Property | This compound | (2-Chloro-thiazol-5-ylmethyl)-ethyl-amine | 2-(Thiazol-5-yl)ethanamine dihydrochloride |

|---|---|---|---|

| Solubility | Low (organic solvents) | Low (needs DMSO) | High (aqueous buffers) |

| Boiling Point | Not reported | 265°C | Decomposes upon heating |

| Stability | Air-stable | Sensitive to moisture | Hygroscopic |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.